molecular formula C9H16N4O B2506549 5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1177354-41-4

5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2506549
CAS No.: 1177354-41-4
M. Wt: 196.254
InChI Key: WNVIMJLLIMOZPL-UHFFFAOYSA-N
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Description

5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: Amination reactions can be performed using reagents such as ammonia or primary amines.

    N-alkylation:

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the amino group or electrophilic substitution at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, sulfonates, or acyl chlorides under appropriate conditions.

Major Products

    Oxidation: Products may include nitroso, nitro, or hydroxyl derivatives.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include various substituted pyrazoles or amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

    Protein Binding:

Medicine

    Drug Development: The compound may serve as a lead compound or scaffold for the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Agriculture: The compound may be used as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific molecular targets such as receptors, enzymes, or nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of an amino group.

    5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(2-methylpropyl)-1H-pyrazole-4-carboxamide: Similar structure but without the amino group.

Uniqueness

5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino and carboxamide groups, which may confer specific chemical reactivity and biological activity. Its unique structure may also influence its physical properties, such as solubility and stability, making it suitable for specific applications.

Properties

IUPAC Name

5-amino-1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-6(2)4-11-9(14)7-5-12-13(3)8(7)10/h5-6H,4,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIMJLLIMOZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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